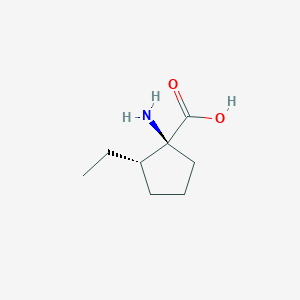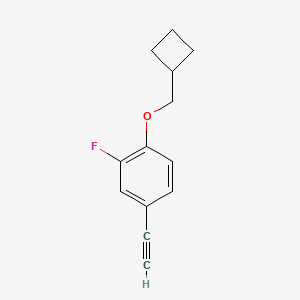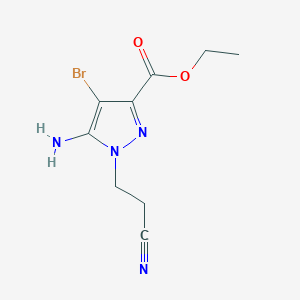
5'-o-(2-Amino-2-deoxy-d-glucopyranosyl)-cytidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-O-(2-Amino-2-deoxy-D-glucopyranosyl)-cytidine is a nucleoside analog, which means it is a modified version of a nucleoside Nucleosides are the building blocks of nucleic acids like DNA and RNA
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(2-Amino-2-deoxy-D-glucopyranosyl)-cytidine typically involves the glycosylation of cytidine with 2-amino-2-deoxy-D-glucose. This process can be carried out using various catalysts and under different reaction conditions. One common method involves the use of a Lewis acid catalyst to facilitate the glycosylation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to maximize yield and purity. The process typically includes steps such as purification through chromatography and crystallization to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
5’-O-(2-Amino-2-deoxy-D-glucopyranosyl)-cytidine can undergo various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the glucose moiety.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound.
Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of the glucose moiety, while substitution reactions can introduce new functional groups into the cytidine base.
科学研究应用
5’-O-(2-Amino-2-deoxy-D-glucopyranosyl)-cytidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular processes and its potential as a therapeutic agent.
Industry: The compound can be used in the production of pharmaceuticals and as a research tool in various biochemical assays.
作用机制
The mechanism of action of 5’-O-(2-Amino-2-deoxy-D-glucopyranosyl)-cytidine involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid synthesis and function, leading to the inhibition of viral replication or the induction of cell death in cancer cells. The molecular targets and pathways involved include DNA and RNA polymerases, as well as various enzymes involved in nucleic acid metabolism.
相似化合物的比较
Similar Compounds
5’-O-(2-Amino-2-deoxy-D-glucopyranosyl)-thymidine: Another nucleoside analog with similar applications in antiviral research.
3-(3-Amino-3-carboxypropyl)-1-methylpseudoUridine: A modified nucleoside used in RNA research.
Uniqueness
5’-O-(2-Amino-2-deoxy-D-glucopyranosyl)-cytidine is unique due to its specific structure, which allows it to be incorporated into nucleic acids and disrupt their function. This makes it a valuable tool in both research and therapeutic applications.
属性
分子式 |
C15H24N4O9 |
|---|---|
分子量 |
404.37 g/mol |
IUPAC 名称 |
4-amino-1-[5-[[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C15H24N4O9/c16-7-1-2-19(15(25)18-7)13-12(24)10(22)6(27-13)4-26-14-8(17)11(23)9(21)5(3-20)28-14/h1-2,5-6,8-14,20-24H,3-4,17H2,(H2,16,18,25) |
InChI 键 |
JYKLRFJMFOYTEF-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)N)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-[(Azetidin-1-yl)methyl]piperidine](/img/structure/B12069789.png)


![methyl N-[(4-bromophenyl)methyl]-N-methylcarbamate](/img/structure/B12069809.png)
![7-Hydroxy-3A-methyl-3,3A-dihydro-1H-benzo[D]pyrrolo[2,1-B][1,3]oxazine-1,5(2H)-dione](/img/structure/B12069812.png)
![4-[(1-Isocyanocyclopropyl)sulfonyl]toluene](/img/structure/B12069814.png)
![Acetic acid, 2-[[(3aR,4S,6R,6aS)-6-[[5-amino-6-chloro-2-(propylthio)-4-pyrimidinyl]amino]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]-, ethyl ester](/img/structure/B12069822.png)
![Methyl 2-[3-(4-hydroxybut-1-yn-1-yl)phenyl]acetate](/img/structure/B12069825.png)


